2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,6-Difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a compound of interest in the field of organic chemistry and medicinal research. It is related to a broader class of compounds that include benzamides and thiazoles, which have been extensively studied for their diverse chemical properties and potential therapeutic applications.
Synthesis Analysis
The synthesis of related benzamide compounds involves starting from basic acids like 2-(4-methylphenyl)acetic acid and various benzoyl chlorides. The processes often include cyclization reactions and interactions with other chemical groups to form the desired compound. The synthesis methods aim for moderate to high yields and focus on creating specific molecular structures with desired properties (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of related benzamide compounds is typically characterized using spectral analysis and X-ray diffraction studies. These compounds often crystallize in specific space groups, and their structure is stabilized by various hydrogen bonds and π-π interactions (Sharma et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives engage in various chemical reactions, including cyclocondensation, nucleophilic substitution, and hydrogen bonding. These reactions are crucial for modifying the compound's chemical properties, such as solubility, reactivity, and potential biological activity. The compounds often demonstrate interactions like hydrogen bonding and π-π interactions, which contribute to their chemical behavior and potential applications (Patel & Patel, 2010).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are determined using techniques like crystallography and spectroscopy. The precise physical properties depend on the specific substituents and the overall molecular conformation (Yathirajan et al., 2018).
Chemical Properties Analysis
Benzamide derivatives exhibit a range of chemical properties, including biological activity. These properties are influenced by the specific functional groups present in the compound. For instance, the introduction of fluorine atoms or other substituents can significantly alter the compound's reactivity and potential biological applications. The chemical properties are often investigated through in vitro studies and molecular docking analyses (Pavlova et al., 2022).
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2OS/c1-12-5-3-6-14(11-12)20-24-13(2)17(26-20)9-10-23-19(25)18-15(21)7-4-8-16(18)22/h3-8,11H,9-10H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEPOMFRDDPCBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=C(C=CC=C3F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.